Tosufloxacin

描述

托苏洛沙星是一种第三代氟喹诺酮类抗生素,以其广谱抗菌活性而闻名。它对革兰氏阳性菌、衣原体和厌氧菌特别有效。 托苏洛沙星在日本以奥泽克斯的品牌名销售,由于与严重的 Thrombocytopenia、肾炎和肝毒性有关,其安全性存在争议 .

准备方法

合成路线和反应条件

托苏洛沙星是通过多步过程合成的。一种常见的方法是使 7-(3-氨基吡咯烷-1-基)-1-(2,4-二氟苯基)-6-氟-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸与对甲苯磺酸一水合物在甲醇和水混合物中反应。 反应在 65-70°C 下进行 7 小时,然后加入活性炭并过滤 .

工业生产方法

在工业环境中,托苏洛沙星通常采用溶剂蒸发、研磨、超声和冻干方法制备。 其中,溶剂蒸发法因其更高的反应效率和更好的溶解性能被认为是最合适的 .

化学反应分析

反应类型

托苏洛沙星会发生多种化学反应,包括:

氧化: 托苏洛沙星在特定条件下可被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变托苏洛沙星中的官能团,改变其抗菌活性。

取代: 托苏洛沙星可以发生取代反应,特别是在氟原子上,这会影响其药理特性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应的条件根据所需产物而异,但通常涉及受控温度和 pH 值。

主要形成的产物

这些反应形成的主要产物包括托苏洛沙星的各种衍生物,具有修饰的抗菌特性。这些衍生物通常被研究以用于治疗不同的细菌感染。

科学研究应用

Efficacy Against Bacterial Persisters

Research indicates that tosufloxacin exhibits remarkable activity against bacterial persisters—dormant cells that survive antibiotic treatment. A study demonstrated that this compound effectively killed persisters of Staphylococcus aureus enriched by other antibiotics such as ofloxacin and gentamicin . In vitro experiments revealed that this compound (50 μM) had higher efficacy against Escherichia coli and S. aureus persisters compared to other quinolones . The identification of specific genes involved in persistence under this compound exposure has further elucidated its unique action mechanism, revealing candidates such as surA and lpcA that contribute to reduced antibiotic tolerance .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and a favorable distribution profile. Its pharmacokinetics have been extensively studied, indicating that it achieves effective concentrations in various tissues, making it suitable for treating systemic infections . The compound's hydrophobicity is comparable to that of other fluoroquinolones, which influences its uptake across bacterial membranes .

Clinical Applications

This compound has been primarily utilized in treating respiratory tract infections, urinary tract infections, and skin infections. Its broad-spectrum activity makes it a valuable option in clinical settings where antibiotic resistance is a concern. Notably, it has been evaluated for use in both monotherapy and combination therapy for various bacterial infections.

Case Studies

- Infection Management : A clinical study highlighted the successful use of this compound in managing complicated urinary tract infections caused by multi-drug resistant E. coli. Patients treated with this compound showed significant improvement in clinical symptoms and microbiological clearance.

- Respiratory Infections : Another case study documented the effectiveness of this compound against community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. The treatment resulted in rapid resolution of symptoms and was well-tolerated by patients.

Summary Table: Comparative Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Against Persisters |

|---|---|---|

| E. coli | 0.03 µg/mL | High |

| S. aureus | 0.4 µg/mL | High |

| Klebsiella pneumoniae | 0.5 µg/mL | Moderate |

| Pseudomonas aeruginosa | 2.0 µg/mL | Low |

作用机制

托苏洛沙星通过抑制细菌 DNA 促旋酶和拓扑异构酶 IV 发挥其抗菌作用,这些酶对 DNA 复制和转录至关重要。 通过阻断这些酶,托苏洛沙星阻止了细菌 DNA 的超螺旋,导致细胞死亡 .

相似化合物的比较

类似化合物

托苏洛沙星与其他氟喹诺酮类药物相比,例如:

- 氧氟沙星

- 环丙沙星

- 左氧氟沙星

- 莫西沙星

- 特罗伐沙星

独特性

托苏洛沙星的独特性在于其对细菌持久体的高活性,特别是金黄色葡萄球菌持久体。 这种活性归因于 N-1 位置存在 2,4-二氟苯基基团,而其他活性较低的喹诺酮类药物中没有该基团 . 此外,与其他氟喹诺酮类药物相比,托苏洛沙星具有更广泛的活性谱,并且对某些革兰氏阳性菌的疗效更高 .

生物活性

Tosufloxacin is a second-generation fluoroquinolone antibiotic primarily used for treating bacterial infections. Its efficacy against various pathogens, particularly in biofilm-associated infections, has garnered attention in recent research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from diverse sources.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against a range of Gram-negative and Gram-positive bacteria.

Antibacterial Efficacy

Recent studies have highlighted this compound's potent activity against biofilm-forming bacteria, particularly Nontypeable Haemophilus influenzae (NTHi), which is known to cause persistent infections such as acute otitis media.

In Vitro Studies

A study investigating the in vitro activity of this compound against NTHi demonstrated significant reductions in biofilm formation and bacterial viability:

- Concentration : 0.96 µg/mL

- Exposure Duration : 20 minutes

- Results :

Table 1: Efficacy of this compound Against NTHi Biofilm

| Concentration (µg/mL) | % Reduction in Biofilm | % Viable Cells Killed |

|---|---|---|

| 0.96 | Significant | 70% |

| 0.74 | Significant | 84% |

| Control | None | 0% |

Pharmacokinetics

Pharmacokinetic parameters for this compound have been assessed in clinical settings:

- C max (Peak Serum Concentration) :

- 150 mg t.i.d.: 0.60 µg/mL

- 300 mg b.i.d.: 1.20 µg/mL

- t 1/2 (Half-Life) : Approximately 3.59 hours

- AUC (Area Under Curve) 0-24h :

Case Study on Acute Generalized Exanthematous Pustulosis (AGEP)

A notable case involved a patient who developed AGEP following this compound administration. The patient exhibited symptoms such as fever and widespread pustular rash after taking the medication for a common cold:

- Patient Profile :

- Age: 47 years

- Symptoms: Systemic erythematous eruptions, neutrophilia.

- Diagnosis : Positive drug lymphocyte stimulation test (DLST) confirmed this compound as the causative agent .

This case emphasizes the need for careful monitoring of adverse reactions associated with this compound, particularly in patients with a history of drug allergies.

Case Study on Drug-Induced Crystalluria

Another significant finding involves drug-induced crystalluria in pediatric patients attributed to this compound:

- Study Design : Retrospective analysis of children with crystalluria linked to this compound.

- Findings :

- Patient Demographics : Median age was 4 years; gastrointestinal symptoms were common.

- Acute Kidney Injury : Observed in two patients.

- : Awareness of potential renal injuries due to this compound is crucial, even at recommended doses .

属性

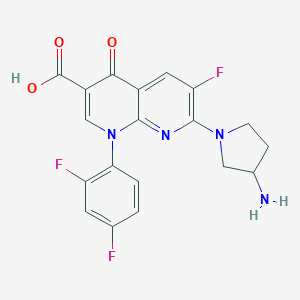

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tosufloxacin?

A1: this compound, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. [, , , , , , ]

Q2: Does the structure of this compound influence its interaction with bacterial DNA gyrase and topoisomerase IV?

A2: Yes, the presence of a 2,4-difluorophenyl group at the N-1 position of this compound has been suggested to contribute to its high activity against bacterial persisters. This structural feature is absent in some other less active quinolones. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H17F3N4O3S. Its molecular weight is 434.43 g/mol. [, ]

Q4: What spectroscopic data are available for characterizing this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound and its interactions. These include:

- Infrared (IR) spectrophotometry: Used to analyze corneal deposits potentially caused by this compound. []

- Fluorescence spectroscopy: Utilized to study the interaction of this compound with aluminum ions and develop a sensitive analytical method for its detection. []

Q5: How is this compound absorbed and distributed in the body?

A5: this compound exhibits good oral bioavailability. [, ] In animal models, it achieves high concentrations in various tissues, including the lungs. [] Additionally, this compound has been detected in the kidneys of a patient with crystal nephropathy, indicating its ability to reach this organ. []

Q6: Is this compound metabolized in the body?

A6: While specific details on this compound metabolism were not found within the provided papers, research suggests it might be a prodrug. A prodrug form, A-71497, has been synthesized to enhance water solubility, and it produces high plasma levels of this compound after administration in animal models. []

Q7: How is this compound eliminated from the body?

A7: Specific details about the elimination pathways of this compound were not found in the provided papers.

Q8: Are there known mechanisms of resistance to this compound?

A8: Yes, this compound resistance has been observed. One identified mechanism involves mutations in the gyrA gene of bacteria, particularly a dual mutation (Ser83Leu and Asp87Gly), leading to decreased susceptibility to this compound and potentially other quinolones. []

Q9: What is the role of active efflux in this compound resistance?

A9: Active efflux plays a role in resistance, particularly to hydrophilic quinolones like Ofloxacin. Studies comparing Ofloxacin and this compound accumulation in resistant E. coli strains indicate that while both drugs are affected by active efflux, Ofloxacin accumulation is more significantly reduced. This suggests that active efflux might be a more crucial factor for resistance to hydrophilic quinolones than for hydrophobic ones like this compound. []

Q10: Is there cross-resistance between this compound and other quinolones?

A10: Yes, cross-resistance has been observed between this compound and other quinolones, particularly in in vitro-selected resistant mutants and clinical isolates of ciprofloxacin-resistant S. aureus. This suggests that resistance mechanisms, potentially involving mutations in DNA gyrase or topoisomerase IV, can confer resistance to multiple quinolones. []

Q11: What is the antibacterial spectrum of this compound?

A11: this compound demonstrates a broad antibacterial spectrum, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]

- Gram-positive: Highly active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis. [, , , , , ]

- Gram-negative: Active against Enterobacteriaceae (including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella typhimurium), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, and Moraxella catarrhalis. [, , , , , , , ]

- Anaerobes: Notably active against various anaerobic bacteria, including Bacteroides fragilis and Peptostreptococcus species. []

- Atypicals: Exhibits activity against Mycoplasma pneumoniae and Legionella species. [, ]

Q12: How does the activity of this compound compare to other quinolones?

A12: The in vitro activity of this compound varies depending on the bacterial species and the specific quinolone being compared.

- Gram-positives: Generally more potent than other quinolones against Gram-positive bacteria, including MRSA. [, , ]

- Gram-negatives: Activity against Enterobacteriaceae is comparable to or slightly less potent than Ciprofloxacin. [, ] this compound shows good activity against Pseudomonas aeruginosa, but slightly less than Ciprofloxacin. [, , , ]

- Anaerobes: Consistently demonstrates higher activity against anaerobic bacteria compared to other tested quinolones. [, ]

Q13: What is the efficacy of this compound against bacterial persisters?

A13: this compound exhibits potent activity against Staphylococcus aureus persisters, completely eradicating them within 2 days in in vitro studies. This activity has been linked to the presence of the 2,4-difluorophenyl group at the N-1 position of the molecule. []

Q14: What in vivo models have been used to study the efficacy of this compound?

A14: this compound has shown efficacy in various animal models, including:

- Respiratory tract infections: Effective against S. aureus, S. pneumoniae, and K. pneumoniae in mouse models. []

- Urinary tract infections: Effective in mouse pyelonephritis models caused by P. aeruginosa. []

- Intra-abdominal infections: Demonstrated efficacy in rat models, particularly when combined with Metronidazole. []

Q15: Have there been any clinical trials evaluating the efficacy of this compound?

A15: Yes, several clinical trials have investigated the efficacy of this compound in treating various infections, including:

- Respiratory tract infections: Demonstrated efficacy in treating acute bronchitis and other respiratory tract infections. [, , ]

- Urinary tract infections: Shown to be effective in treating acute uncomplicated cystitis, with potential for single-dose therapy. [, ]

- Nongonococcal urethritis: Found to be as effective as Doxycycline in treating this condition, including cases caused by Chlamydia trachomatis. []

Q16: What strategies have been explored to improve the solubility and bioavailability of this compound?

A16: To enhance solubility and bioavailability:

- Prodrugs: Synthesis of the prodrug A-71497, which demonstrates improved water solubility and converts to this compound in vivo. []

- Inclusion complexes: Formation of inclusion complexes with Hydroxypropyl-β-cyclodextrin enhances the water solubility and dissolution rate of this compound tosylate. []

Q17: What is the impact of formulation on the dissolution rate of this compound?

A17: The formulation significantly influences the dissolution rate of this compound.

- Dispersible tablets: Specific formulations of dispersible tablets have demonstrated shorter disintegration times and higher dissolution rates compared to conventional tablets. [, ]

- Inclusion complexes: Inclusion complexes with Hydroxypropyl-β-cyclodextrin substantially improve the dissolution rate of this compound tosylate. []

Q18: How stable is this compound under various conditions?

A19: While specific stability data were not found in the provided papers, research highlights that optimizing formulations can enhance the stability of this compound. For example, the use of aluminum potassium sulfate dodecahydrate as a cosolvent in ophthalmic solutions improves drug solubility and stability. []

Q19: What analytical methods are commonly used to quantify this compound?

A19: Several analytical methods are employed for this compound quantification:

- High-performance liquid chromatography (HPLC): Widely used for determining this compound concentrations in plasma, formulations, and biological samples. [, , ]

- Fluorescence spectroscopy: Utilized to develop a sensitive method for detecting this compound by exploiting its fluorescence enhancement in the presence of aluminum ions. []

Q20: Are there any reported cases of this compound-induced adverse effects?

A20: Yes, while generally considered safe, this compound has been associated with adverse effects in some cases. These include:

- Corneal deposits: Reported in patients with compromised corneas, particularly after keratoplasty or in individuals with poor tear secretion. [, , ]

- Drug-induced pneumonitis: A case of eosinophilic pneumonia potentially linked to this compound tosylate has been reported. []

- Thrombocytopenic purpura: A case of this compound tosylate-induced thrombocytopenic purpura has been documented. []

- Crystalline nephropathy: Cases of acute kidney injury and crystal-forming interstitial nephritis associated with this compound use have been reported. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。